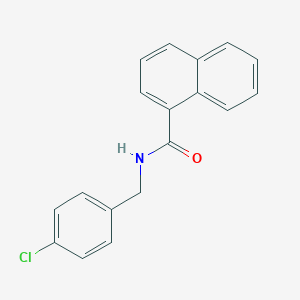

N-(4-chlorobenzyl)-1-naphthamide

Description

Properties

Molecular Formula |

C18H14ClNO |

|---|---|

Molecular Weight |

295.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C18H14ClNO/c19-15-10-8-13(9-11-15)12-20-18(21)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,20,21) |

InChI Key |

JTOKHCCLFPKMFM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorobenzyl)-1-naphthamide has been studied for its potential therapeutic effects, particularly as an antibacterial, antifungal, and anticancer agent. Its biological activity is attributed to its ability to interact with various biological targets.

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, studies have shown that derivatives of naphthamide can inhibit bacterial growth effectively .

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. It has been evaluated for selective toxicity against non-small-cell lung cancer (NSCLC) lines, showing promise as a lead compound for further development .

Material Science

The compound's unique electronic properties make it suitable for applications in material science. It can be utilized in the synthesis of novel materials with specific electronic and optical characteristics.

- Conductive Polymers : Research has explored the incorporation of naphthamide derivatives in the development of conductive polymers, enhancing their electrical properties .

- Advanced Coatings : The lipophilic nature of this compound allows it to be used in formulating advanced coatings with improved durability and resistance to environmental factors.

Case Study 1: Anticancer Activity Evaluation

A study focused on the anticancer activity of this compound involved screening against multiple NSCLC lines. The results indicated that the compound exhibited selective cytotoxicity with EC50 values below 1 μM for sensitive cell lines . This selectivity suggests potential for targeted cancer therapies.

| Cell Line | EC50 Value (μM) | Sensitivity |

|---|---|---|

| H2122 | <1 | Sensitive |

| H460 | <1 | Sensitive |

| HCC95 | <1 | Sensitive |

| HCC4017 | >10 | Insensitive |

Case Study 2: Antibacterial Screening

In another investigation, this compound derivatives were synthesized and tested for antibacterial activity against several pathogenic bacteria. The findings revealed that certain derivatives displayed significant inhibition zones, indicating their potential as new antibacterial agents .

| Derivative Name | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| N-(4-chlorobenzyl)-2-naphthamide | 18 | Escherichia coli |

Q & A

Q. What are the optimized synthetic routes for N-(4-chlorobenzyl)-1-naphthamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 1-naphthoyl chloride with 4-chlorobenzylamine. A standard protocol includes:

- Step 1: Dissolve 4-chlorobenzylamine in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to deprotonate the amine.

- Step 2: Add 1-naphthoyl chloride dropwise under inert conditions (N₂/Ar) to minimize side reactions.

- Step 3: Stir for 12–24 hours at 0–25°C, followed by aqueous workup (ice-water quenching) and extraction with DCM.

- Purification: Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Yield Optimization: - Control stoichiometry (1:1.1 molar ratio of amine to acyl chloride).

- Use anhydrous solvents and monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm regiochemistry and purity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the chlorobenzyl methylene (δ ~4.8 ppm).

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 310.08).

- Infrared Spectroscopy (IR): Identify carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups.

- X-ray Crystallography: Resolve 3D structure if single crystals are obtained (e.g., from ethanol/water mixtures) .

Q. How do solvent systems and formulation strategies impact the solubility of this compound?

Methodological Answer:

- Solubility Screening: Test in polar aprotic solvents (DMSO, DMF), chlorinated solvents (DCM), and alcohols (ethanol, methanol).

- Formulation for Bioassays: Prepare stock solutions in DMSO (<1% v/v in cell cultures) to avoid cytotoxicity.

- Stability: Assess under varying pH (3–10) and temperatures (4–37°C) using HPLC to track degradation (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target engagement?

Methodological Answer:

- Substituent Modification:

- Replace the chlorobenzyl group with fluorinated or methylated analogs to modulate lipophilicity (logP).

- Introduce electron-withdrawing groups (e.g., -NO₂) on the naphthamide ring to enhance electrophilicity.

- Biological Testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays.

- Data Correlation: Use QSAR models to link structural descriptors (Hammett constants, π charges) to IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

- Purity Verification: Re-analyze batches via HPLC (>98% purity) to rule out impurities (e.g., unreacted starting materials).

- Assay Standardization:

- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Validate target specificity via CRISPR knockout or competitive binding assays.

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA, p-value adjustments for multiple comparisons) .

Q. How can in silico modeling predict the metabolic stability of this compound?

Methodological Answer:

- Metabolite Prediction: Use software like Schrödinger or MOE to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation).

- Docking Studies: Model interactions with CYP3A4/2D6 isoforms to identify labile sites (e.g., chlorobenzyl C-H bonds).

- Validation: Compare predictions with in vitro liver microsome assays (e.g., half-life in mouse/human microsomes) .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in cancer models?

Methodological Answer:

- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Pull-Down Assays: Use biotinylated probes of the compound to isolate binding proteins, followed by LC-MS/MS identification.

- Kinase Profiling: Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to pinpoint targets (e.g., MAPK, PI3K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.